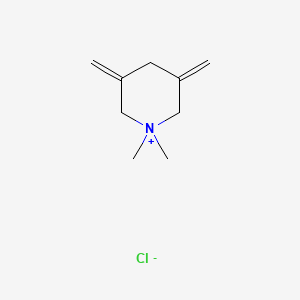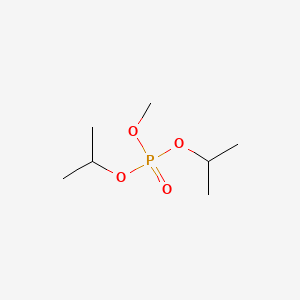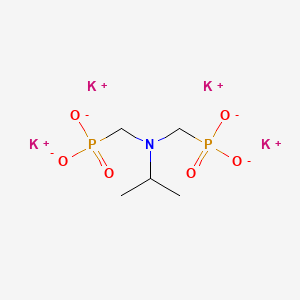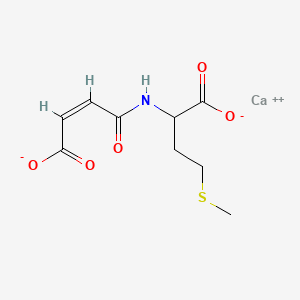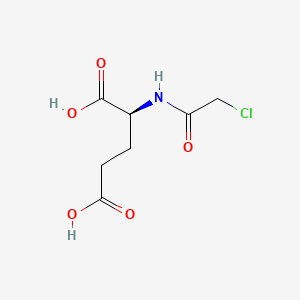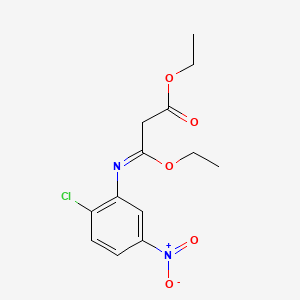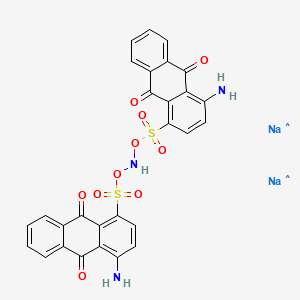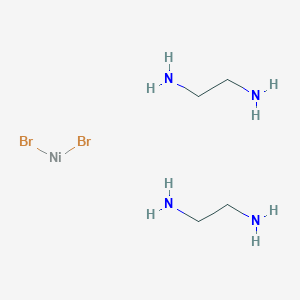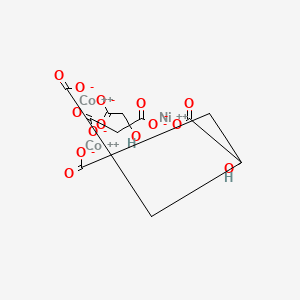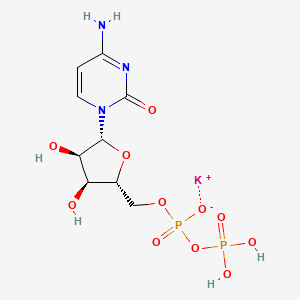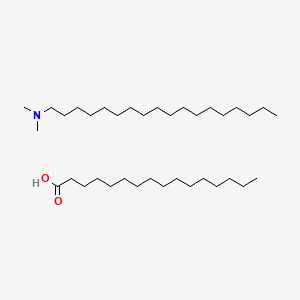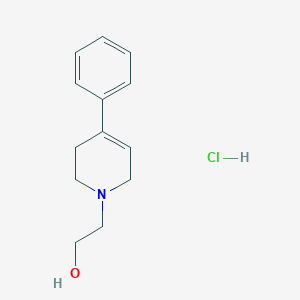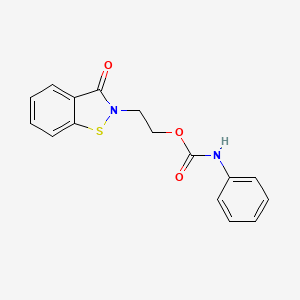
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 2-aminobenzenethiol with ethyl chloroformate to form the intermediate ethyl 2-(2-aminophenylthio)acetate. This intermediate is then cyclized to form the benzothiazole ring. The final step involves the reaction of the benzothiazole derivative with phenyl isocyanate to form the desired carbamate compound .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and green chemistry principles can further improve the sustainability of the production process .
化学反応の分析
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential as an anti-tubercular and anti-cancer agent.
Industry: Used in the development of new materials with specific properties, such as herbicides and pesticides.
作用機序
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-(2-Benzothiazolyl)acetic acid ethyl ester
- 2-(2-Benzothiazolyl)acetate
- 2-(2-Benzothiazolyl)acetic acid
Uniqueness
Compared to other benzothiazole derivatives, 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate is unique due to its specific functional groups and structural features. The presence of the carbamate group and the phenyl ring can enhance its biological activity and specificity. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules .
特性
CAS番号 |
199172-79-7 |
|---|---|
分子式 |
C16H14N2O3S |
分子量 |
314.4 g/mol |
IUPAC名 |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C16H14N2O3S/c19-15-13-8-4-5-9-14(13)22-18(15)10-11-21-16(20)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20) |
InChIキー |
WHFSGWPZRYXNEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)OCCN2C(=O)C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


